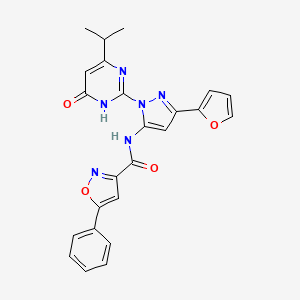

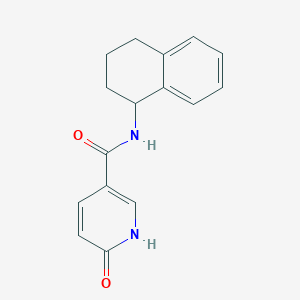

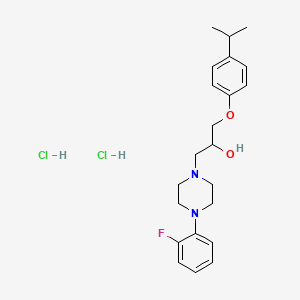

![molecular formula C13H14ClN3S B2490751 N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine CAS No. 339278-68-1](/img/structure/B2490751.png)

N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine, involves cycloaddition and subsequent modification reactions. For instance, the cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with hydrazine derivatives followed by N-methylation is a method to obtain related structures. This method showcases the regioselective synthesis of pyrimidine derivatives, underpinning the chemical versatility and complexity of these compounds (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by distinct folding and intramolecular hydrogen bonding, stabilizing their conformation. For example, studies on similar compounds have demonstrated a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this structure (Subasri et al., 2016). These structural features are critical for understanding the reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, highlighting their reactivity. The nucleophilic substitution of chloro groups with amines is a reaction of interest, as it allows for the modification of the pyrimidine core, leading to derivatives with potentially altered properties and activities. This type of chemical versatility is indicative of the compound's potential utility in chemical synthesis and modification (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. For example, crystallographic analysis of similar compounds has revealed the importance of hydrogen bonding in determining the solid-state structure, which in turn affects their physical characteristics and stability (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and its ability to undergo specific reactions, are key areas of interest. Studies on related pyrimidine derivatives have highlighted their potential as intermediates in the synthesis of more complex molecules, demonstrating their importance in organic synthesis and medicinal chemistry (Santos et al., 2015).

Applications De Recherche Scientifique

Thymidylate Synthase Inhibition and Antitumor Activity

- Compounds structurally related to N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine have been studied as inhibitors of thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 1996). Analogues with different substituents demonstrated varying levels of potency against human thymidylate synthase and different cancer cell lines.

Synthesis and Antitumor Activity of Derivatives

- New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, including those with chlorophenyl groups, displayed potent anticancer activity on several human cancer cell lines, indicating their therapeutic potential (Hafez & El-Gazzar, 2017).

Antimicrobial, Antitumor, and Monoamine Oxidase Inhibition

- Certain pyrimidin-4(3H)-one derivatives exhibited a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds also showed promise as antidepressants and anti-inflammatory agents (Bassyouni & Fathalla, 2013).

- Specific derivatives demonstrated potential as inhibitors of monoamine oxidase B, suggesting their use in neurological disorders (Ding & Silverman, 1993).

Antibacterial and Antienzymatic Properties

- N-substituted oxadiazole derivatives, including those with chlorophenyl groups, exhibited significant antibacterial activity against various bacterial strains and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Hydrogen Bonding and Crystal Structures

- Investigations into the crystal structures of related compounds, including pyrimethaminium benzenesulfonate, highlighted the importance of hydrogen bonding in the stability of these molecules (Balasubramani et al., 2007).

Spectroscopic Analysis and Antiviral Activity

- Vibrational spectroscopy was used to characterize derivatives, revealing insights into their stereo-electronic interactions and potential antiviral activity (Jenepha Mary et al., 2022).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSCRJPSFMTEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

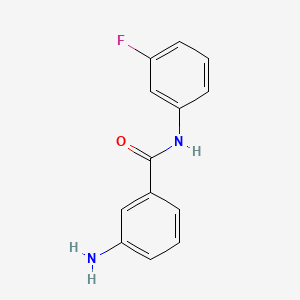

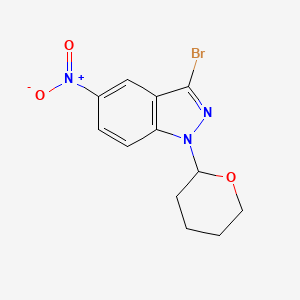

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)

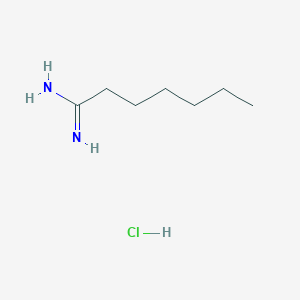

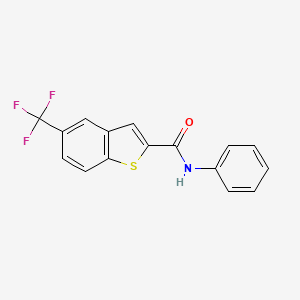

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)

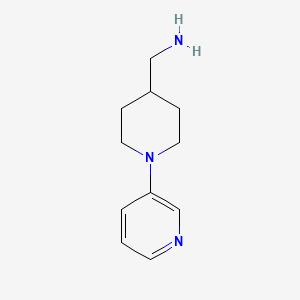

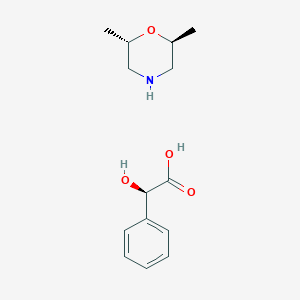

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)